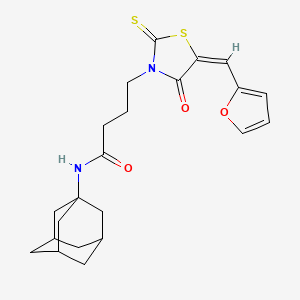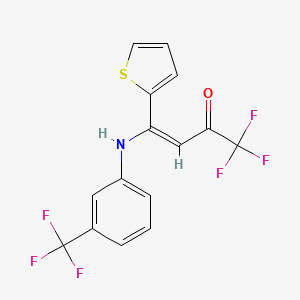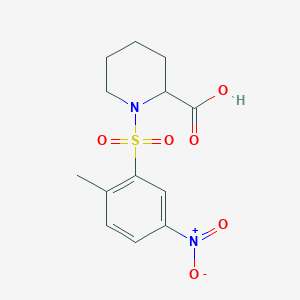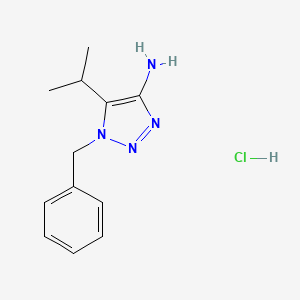
Acide (R)-2-(4-(tert-butyl)phényl)propanoïque
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of “®-2-(4-tert-Butylphenyl)propionic acid” involves the use of tert-butyl groups attached to large proteins or complexes. This strategy has been explored to analyze presynaptic complexes involved in neurotransmitter release . The tert-butyl groups are attached at single cysteines of fragments of synaptotagmin-1, complexin-1, and the neuronal SNAREs by reaction with 5-(tert-butyldisulfaneyl)-2-nitrobenzoic acid (BDSNB), tert-butyl iodoacetamide, or tert-butyl acrylate .Molecular Structure Analysis
The molecular structure of “®-2-(4-tert-Butylphenyl)propionic acid” is characterized by a tert-butyl group attached to a phenyl group, which is further attached to a propionic acid group . The InChI string representation of the molecule isInChI=1S/C13H18O2/c1-9(12(14)15)10-5-7-11(8-6-10)13(2,3)4/h5-9H,1-4H3,(H,14,15) . Chemical Reactions Analysis
The tert-butyl group in “®-2-(4-tert-Butylphenyl)propionic acid” has been used as a probe for NMR studies of macromolecular complexes . The tert-butyl resonances of the tagged proteins were generally sharp and intense, although tert-butyl groups attached with BDSNB had a tendency to exhibit somewhat broader resonances that likely result because of the shorter linkage between the tert-butyl and the tagged cysteine .Physical And Chemical Properties Analysis
“®-2-(4-tert-Butylphenyl)propionic acid” has a molecular weight of 206.28 g/mol, an XLogP3 of 3.6, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 2, and a rotatable bond count of 3 . Its exact mass and monoisotopic mass are both 206.130679813 g/mol .Applications De Recherche Scientifique
- Application: Les chercheurs ont développé une méthode simple pour introduire le groupe tert-butoxycarbonyle dans divers composés organiques en utilisant des systèmes de micro-réacteurs à flux . Ce processus de flux est plus efficace, polyvalent et durable que les méthodes par lots traditionnelles.
- Application: La catalyse acide de Brønsted/Lewis double, combinant un acide protique respectueux de l'environnement et du fer, permet une tert-butylation sélective des arènes riches en électrons en utilisant du peroxyde de di-tert-butyle . Cette approche offre une méthode durable et sélective pour modifier les systèmes aromatiques.
Synthèse des esters tertiaires butyliques
Alkylation aromatique
Mécanisme D'action
Target of Action
It’s known that the tert-butyl group finds large applications in synthetic organic chemistry .
Mode of Action
The mode of action of ®-2-(4-(tert-butyl)phenyl)propanoic acid involves the introduction of the tert-butoxycarbonyl group into a variety of organic compounds . This process is facilitated by the unique reactivity pattern elicited by the crowded tert-butyl group .
Biochemical Pathways
The compound’s action affects various biochemical pathways. The tert-butyl group is involved in chemical transformations and has implications in biosynthetic and biodegradation pathways .
Pharmacokinetics
The compound’s synthesis using flow microreactor systems is noted to be more efficient, versatile, and sustainable compared to batch processes .
Result of Action
The result of the compound’s action is the formation of tert-butyl esters from aldehydes via a radical process . This synthesis is direct and sustainable, offering a practical approach for the synthesis of allylic esters from simple aldehydes and alkenes via a two-step one-pot procedure .
Action Environment
The action environment can influence the compound’s action, efficacy, and stability. For instance, the use of flow microreactor systems in the compound’s synthesis has been found to enhance efficiency and versatility .
Propriétés
IUPAC Name |
(2R)-2-(4-tert-butylphenyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2/c1-9(12(14)15)10-5-7-11(8-6-10)13(2,3)4/h5-9H,1-4H3,(H,14,15)/t9-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEUZPPMNBARTOY-SECBINFHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(C)(C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)C(C)(C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-methoxyphenyl)-9-((tetrahydrofuran-2-yl)methyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one](/img/structure/B2444280.png)
![3-chloro-N-[2-methyl-2-(methylsulfanyl)propyl]-5-(trifluoromethyl)-2-pyridinamine](/img/structure/B2444282.png)
![3-(4-bromobenzyl)-7-(p-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2444285.png)


![2-[(Piperazin-1-yl)methyl]pyrazine trihydrochloride](/img/structure/B2444288.png)
![3-[(4-ethylphenyl)sulfonyl]-6,7-difluoroquinolin-4(1H)-one](/img/structure/B2444290.png)
![1-(5-chloro-2-methylphenyl)-N-(3,4-dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2444291.png)




![(5Z)-5-[(4-ethoxyphenyl)methylidene]-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2444299.png)
![4-[3-(Trifluoromethyl)phenyl]butan-2-one](/img/structure/B2444300.png)